molecular formula C5H6ClN3 B1650807 6-Chloropyridine-2,4-diamine CAS No. 1206248-43-2

6-Chloropyridine-2,4-diamine

Cat. No.: B1650807
CAS No.: 1206248-43-2
M. Wt: 143.57
InChI Key: GNSABFRTUHJSLD-UHFFFAOYSA-N
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Description

6-Chloropyridine-2,4-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, where two amino groups are substituted at the 2nd and 4th positions, and a chlorine atom is substituted at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloropyridine-2,4-diamine involves the chlorination of 2,4-diaminopyridine. The reaction typically uses phosphorus oxychloride (POCl3) as the chlorinating agent. The process involves heating 2,4-diaminopyridine with phosphorus oxychloride, followed by quenching the reaction mixture with water or an alcohol to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents like phosphorus oxychloride are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Nitro derivatives of this compound.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

6-Chloropyridine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-Chloropyridine-2,4-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary based on the specific derivative or formulation used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloropyridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-chloropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSABFRTUHJSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309109
Record name 6-Chloro-2,4-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206248-43-2
Record name 6-Chloro-2,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206248-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,4-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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